molecular formula C14H22N2O5S B3326368 Pivaloyloxymethyl 6-aminopenicilanate CAS No. 25031-08-7

Pivaloyloxymethyl 6-aminopenicilanate

Cat. No.: B3326368
CAS No.: 25031-08-7
M. Wt: 330.4 g/mol
InChI Key: JMTFSKONGWQPEC-KHQFGBGNSA-N
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Description

Pivaloyloxymethyl 6-aminopenicilanate is a chemical compound with the molecular formula C14H22N2O5S and a molecular weight of 330.4 g/mol It is a derivative of 6-aminopenicillanic acid, which is a core structure in penicillin antibiotics

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pivaloyloxymethyl 6-aminopenicilanate, is the bacterial cell wall. It specifically targets the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation. By inhibiting the cross-linking of peptidoglycan strands, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Similar compounds, such as pivmecillinam, are known to be well absorbed orally and broken down in the intestinal mucosa

Result of Action

The result of the compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death. This makes it effective against susceptible gram-negative organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivaloyloxymethyl 6-aminopenicilanate is synthesized from 6-aminopenicillanic acid and chloromethyl pivalate . The reaction typically involves the esterification of the hydroxyl group of 6-aminopenicillanic acid with chloromethyl pivalate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Pivaloyloxymethyl 6-aminopenicilanate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 6-aminopenicillanic acid and pivalic acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, leading to the formation of corresponding sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols can replace the pivaloyloxymethyl group.

Major Products Formed:

    Hydrolysis: 6-aminopenicillanic acid and pivalic acid.

    Oxidation: Sulfoxides or sulfones of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pivaloyloxymethyl 6-aminopenicilanate has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new antibiotics.

    Biology: The compound is studied for its potential as a prodrug, which can enhance the bioavailability and stability of active pharmaceutical ingredients.

    Medicine: Research is ongoing to explore its use in the treatment of bacterial infections, leveraging its penicillin core structure.

    Industry: It is used in the production of various pharmaceutical compounds, contributing to the development of new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Uniqueness: Pivaloyloxymethyl 6-aminopenicilanate is unique due to its specific structure, which combines the core penicillin structure with a pivaloyloxymethyl ester group. This modification enhances its stability and bioavailability compared to its parent compound, 6-aminopenicillanic acid. Additionally, its potential as a prodrug makes it a valuable compound in medicinal chemistry for developing new antibiotics with improved pharmacokinetic properties.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3/t7-,8+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFSKONGWQPEC-KHQFGBGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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